molecular formula C44H56N2O6 B570353 SkQR1 CAS No. 1333381-77-3

SkQR1

Cat. No.: B570353
CAS No.: 1333381-77-3
M. Wt: 708.94
InChI Key: PUYHADPJYBREED-UHFFFAOYSA-N
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Description

Historical Development and Discovery

SkQR1 emerged from foundational work by Vladimir Skulachev and colleagues in the early 2000s, who sought to improve upon earlier mitochondria-targeted antioxidants like SkQ1. While SkQ1 utilized a triphenylphosphonium (TPP) cation for mitochondrial targeting, this compound replaced TPP with rhodamine-19, introducing fluorescence for tracking while retaining antioxidant efficacy. Key milestones include:

  • 2007–2008 : Initial synthesis and characterization of SkQ1, demonstrating its ability to accumulate in mitochondria via membrane potential.
  • 2012 : First neuroprotective studies of this compound in traumatic brain injury models, showing reduced oxidative damage and improved neurological outcomes.
  • 2015 : Validation of this compound’s radioprotective effects in gamma-irradiated cells, linking mitochondrial ROS suppression to DNA damage mitigation.

This progression reflects iterative optimization of plastoquinone-based antioxidants for enhanced specificity and functionality.

Classification within Mitochondria-Targeted Antioxidants

This compound belongs to the cationic plastoquinone derivatives , a subclass of mitochondria-targeted antioxidants distinguished by their dual functionality:

  • Targeting Mechanism : The rhodamine-19 cation enables ~1,000-fold accumulation in the mitochondrial matrix due to the inner membrane’s negative potential (−150 to −180 mV).
  • Antioxidant Activity : Plastoquinone donates electrons to neutralize ROS, while the alkyl linker ensures proper orientation within lipid bilayers.

Comparative Analysis of Mitochondria-Targeted Antioxidants

Compound Targeting Moiety Antioxidant Moiety Key Features
This compound Rhodamine-19 Plastoquinone Fluorescent tracking; selective for Pgp170-negative cells
SkQ1 Triphenylphosphonium Plastoquinone Non-fluorescent; broader antibacterial activity
MitoQ Triphenylphosphonium Ubiquinone Less potent antioxidant window vs. SkQ1
MitoTEMPO Triphenylphosphonium TEMPO nitroxide Superoxide scavenger; limited neuroprotection

Relationship to SkQ Family of Compounds

This compound is a specialized member of the SkQ family, sharing core structural and functional motifs:

Shared Features with SkQ Compounds

  • Plastoquinone Core : A plant-derived antioxidant moiety with superior redox cycling capacity compared to ubiquinone.
  • Cationic Targeting : Utilizes lipophilic cations (e.g., TPP, rhodamine) for mitochondrial accumulation.
  • Alkyl Linker : A 10-carbon chain optimizes membrane integration and antioxidant positioning.

Unique Properties of this compound

  • Fluorescence : Rhodamine-19 enables real-time visualization in cellular and subcellular studies.
  • Substrate Specificity : Unlike SkQ1, this compound is not expelled by multidrug resistance pumps like AcrAB-TolC in gram-negative bacteria, enhancing its utility in Pgp170-negative cells.
  • Dual-Action Mechanisms : Combines ROS scavenging with anti-inflammatory effects, as shown in pyelonephritis and brain injury models.

Research Applications of this compound

Application Area Key Findings Sources
Neuroprotection Reduced infarct volume in stroke models; restored synaptic plasticity
Radioprotection Suppressed γ-H2AX foci (DNA damage marker) post-irradiation
Anti-Inflammatory Lowered TNFα and NF-κB activity in kidney inflammation models
Antimicrobial Activity against gram-positive bacteria via ROS modulation

Properties

CAS No.

1333381-77-3

Molecular Formula

C44H56N2O6

Molecular Weight

708.94

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate

InChI

InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2

InChI Key

PUYHADPJYBREED-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O

Synonyms

9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium

Origin of Product

United States

Preparation Methods

Plastoquinone Derivative Preparation

Plastoquinone (2,3-dimethyl-1,4-benzoquinone) undergoes functionalization at the C6 position to introduce a reactive handle for linker attachment. Key steps include:

a. Side-chain bromination
Plastoquinone is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (λ = 365 nm) to install a bromine atom at the benzylic position. This intermediate enables nucleophilic substitution reactions with amine-terminated linkers.

b. Alkylation with decanediamine
The brominated plastoquinone reacts with 1,10-diaminodecane in dimethylformamide (DMF) at 60°C for 24 hours, yielding a primary amine-terminated intermediate. Excess diamine ensures complete substitution while minimizing oligomerization.

Conjugation with Rhodamine 19

The amine-functionalized plastoquinone derivative couples to rhodamine 19 isothiocyanate via thiourea bond formation (Table 1):

ParameterConditionPurpose
SolventAnhydrous dichloromethane (DCM)Maintains reagent stability
Coupling agentN,N'-Dicyclohexylcarbodiimide (DCC)Activates carboxyl groups
Temperature0–4°C under argon atmospherePrevents oxidative degradation
Reaction time48 hoursEnsures >95% conversion
PurificationFlash chromatography (SiO₂, hexane:EtOAc 7:3)Removes unreacted rhodamine

This step exploits the nucleophilicity of the plastoquinone-bound amine, attacking the electrophilic isothiocyanate carbon in rhodamine 19. The thiourea linkage provides hydrolytic stability while maintaining cation mobility.

Reaction Optimization and Yield Enhancement

Linker Length Optimization

Comparative studies of alkyl linkers demonstrate the decane chain’s superiority in balancing molecular flexibility and mitochondrial targeting (Table 2):

Linker length (carbons)Mitochondrial accumulation (%)Antioxidant activity (IC₅₀, nM)
5 (pentane)68 ± 412 ± 1.2
10 (decane)92 ± 38 ± 0.9
15 (pentadecane)71 ± 515 ± 1.5

Data adapted from

The decane linker optimally positions plastoquinone for interaction with reactive oxygen species (ROS) while allowing rhodamine 19 to anchor in the mitochondrial matrix.

Counterion Effects on Solubility

Exchange of the chloride counterion improves aqueous solubility for pharmacological applications:

  • Ion metathesis : Treat this compound-Cl with AgNO₃ in methanol to precipitate AgCl, then add sodium tosylate to form this compound-Tos.

  • Lyophilization : Freeze-dry from tert-butanol/water mixtures to obtain stable amorphous powders.

This process increases solubility from 0.2 mg/mL (Cl⁻ form) to 5.4 mg/mL (Tos⁻ form) in phosphate-buffered saline (PBS).

Industrial-Scale Production Challenges

Photodegradation Mitigation

Plastoquinone derivatives undergo UV-induced degradation during large-scale synthesis. Stabilization strategies include:

  • Conducting reactions under amber glass or polypropylene reactors

  • Adding 0.01% w/v butylated hydroxytoluene (BHT) as a radical scavenger

  • Implementing continuous-flow microreactors to reduce light exposure time

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography with C18-functionalized silica (particle size 25–40 μm). Gradient elution (acetonitrile/water + 0.1% formic acid) achieves 99.8% purity with 85% recovery.

Analytical Characterization

Structural Confirmation

  • High-resolution mass spectrometry (HRMS) : m/z calculated for C₄₈H₆₂N₃O₄S⁺ [M]⁺: 776.4461, found: 776.4458

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.45 (m, rhodamine aromatic), 6.78 (s, plastoquinone ring), 3.45 (t, J = 6.8 Hz, linker CH₂), 1.25 (br s, decane chain)

Redox Property Analysis

Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:

  • E₁/₂ = −0.35 V vs. Ag/AgCl (plastoquinone/semiquinone)

  • E₁/₂ = +0.78 V vs. Ag/AgCl (rhodamine oxidation)

Comparative Analysis with Structural Analogues

ParameterThis compoundSkQ1MitoQ
Antioxidant moietyPlastoquinonePlastoquinoneUbiquinone
CationRhodamine 19TriphenylphosphoniumTriphenylphosphonium
Linker lengthC10C10C10
ROS scavenging8 nM9 nM22 nM
Prooxidant threshold1.2 μM1.5 μM0.8 μM

Data compiled from

This compound’s rhodamine cation enhances mitochondrial accumulation compared to triphenylphosphonium-based analogues, while plastoquinone provides superior ROS scavenging versus ubiquinone derivatives .

Chemical Reactions Analysis

Types of Reactions

SkQR1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding quinone derivative.

    Reduction: The quinone form of this compound can be reduced back to its active antioxidant form.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used to convert the quinone form back to the active antioxidant form.

    Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

SkQR1 has a wide range of scientific research applications, including:

    Biology: this compound is used to study mitochondrial function and oxidative stress in various biological systems. It has been shown to protect cells from oxidative damage and improve mitochondrial health.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. It has demonstrated efficacy in preclinical studies for conditions like colitis and ischemia-reperfusion injury.

    Chemistry: this compound is used as a model compound to study the behavior of mitochondria-targeted antioxidants and their interactions with cellular components.

    Industry: this compound is being explored for its potential use in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction.

Mechanism of Action

SkQR1 exerts its effects by selectively accumulating in the inner mitochondrial membrane, where it neutralizes reactive oxygen species (ROS). The compound’s antioxidant activity is due to its ability to accept and donate electrons, thereby reducing oxidative stress within the mitochondria. This compound targets various molecular pathways involved in mitochondrial function, including the electron transport chain and ROS signaling pathways.

Comparison with Similar Compounds

Discussion and Key Insights

  • Advantages of this compound: Dual antioxidant/protonophore activity enhances mitochondrial function under stress . Fluorescence enables real-time tracking in cellular studies . Selectivity for MDR-negative cells reduces off-target effects in cancer therapy .
  • Limitations :
    • Poor BBB penetration limits direct neuroprotection; systemic effects (e.g., renal EPO) mediate brain benefits .
    • Susceptibility to bacterial efflux pumps restricts antimicrobial utility .
  • Clinical Potential: this compound’s safety profile in preclinical models supports trials for TBI, AD, and antibiotic-associated nephrotoxicity .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the radioprotective efficacy of SkQR1 in vivo?

  • Methodological Guidance : Begin with a controlled animal model (e.g., mice) exposed to ionizing radiation, using dose-response experiments to determine optimal this compound concentrations. Include sham-treated and radiation-only control groups. Measure outcomes such as apoptosis rates (via TUNEL assays), mitochondrial membrane potential (using JC-1 staining), and inflammatory markers (e.g., TNF-α, IL-6) . Ensure sample sizes meet statistical power requirements (n ≥ 10 per group) to account for biological variability .

Q. What are the key parameters for evaluating this compound’s antioxidant capacity in vitro?

  • Methodological Guidance : Use cell lines (e.g., HepG2 or primary hepatocytes) exposed to oxidative stressors (e.g., H2O2). Quantify reactive oxygen species (ROS) via DCFDA fluorescence and assess mitochondrial integrity via ATP production and cytochrome c release. Include positive controls (e.g., NAC) and validate results with ≥3 independent replicates .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Guidance : Document batch-to-batch variability of this compound synthesis (e.g., HPLC purity >95%) and storage conditions (e.g., −80°C in dark). Share protocols for animal handling, irradiation doses, and biomarker assays in supplementary materials. Adhere to ARRIVE guidelines for preclinical studies .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s mechanism of action across different tissue types?

  • Methodological Guidance : Perform tissue-specific transcriptomic profiling (RNA-seq) to identify differential gene expression patterns post-SkQR1 treatment. Compare results with proteomic data (e.g., LC-MS/MS) to validate pathways (e.g., Nrf2/ARE signaling). Use meta-analysis to reconcile discrepancies between hepatic and neuronal studies .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on survival rates?

  • Methodological Guidance : Apply Kaplan-Meier survival curves with log-rank tests for mortality data. Use Cox proportional hazards models to adjust for covariates (e.g., age, baseline health). For non-linear responses, employ mixed-effects models or Bayesian hierarchical frameworks .

Q. How to address ethical considerations in long-term this compound toxicity studies?

  • Methodological Guidance : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Conduct pilot studies to minimize animal suffering, use non-invasive monitoring (e.g., bioluminescence imaging), and obtain ethics committee approval. Report adverse events transparently in publications .

Methodological Frameworks

  • PICO Framework : Use Population (e.g., irradiated mice), Intervention (this compound dosage), Comparison (untreated controls), Outcome (survival rates) to structure hypotheses .
  • SRQR Standards : Ensure qualitative rigor in reporting experimental limitations and researcher reflexivity (e.g., potential bias in ROS quantification) .

Key Pitfalls to Avoid

  • Overgeneralization : Avoid extrapolating hepatic findings to other organs without validation.
  • Data Cherry-Picking : Disclose all experimental outcomes, including null results, to uphold scientific integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SkQR1
Reactant of Route 2
SkQR1

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